3-(Bromomethyl)hexane

Description

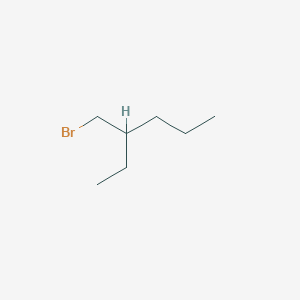

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15Br |

|---|---|

Molecular Weight |

179.10 g/mol |

IUPAC Name |

3-(bromomethyl)hexane |

InChI |

InChI=1S/C7H15Br/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3 |

InChI Key |

ARFFUTYHKZEVGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(Bromomethyl)hexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(bromomethyl)hexane (B6232677), a primary alkyl bromide with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this document combines reported physical and chemical properties with predicted spectroscopic data and proposed synthetic methodologies based on established chemical principles and analogous compounds. The guide covers the synthesis, physical and chemical properties, predicted spectroscopic characteristics, and potential reactivity of this compound, serving as a valuable resource for researchers in medicinal chemistry and synthetic organic chemistry.

Introduction

This compound is a halogenated alkane with the molecular formula C₇H₁₅Br. Its structure, featuring a primary bromide, suggests its utility as an alkylating agent in the synthesis of more complex molecules. Primary alkyl halides are fundamental building blocks in organic synthesis, participating in a variety of nucleophilic substitution and organometallic reactions. The branched nature of the hexane (B92381) backbone in this compound can introduce specific steric and lipophilic properties into target molecules, a feature often sought after in the design of novel therapeutic agents. This guide aims to consolidate the known information and provide a predictive framework for the practical application of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 1. Much of the available data is computationally predicted and sourced from comprehensive chemical databases.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | PubChem[1] |

| Molecular Weight | 179.10 g/mol | PubChem[1] |

| CAS Number | 98429-67-5 | PubChem[1] |

| Appearance | Colorless to light yellow liquid (Predicted) | N/A |

| Boiling Point | Not experimentally determined | N/A |

| Melting Point | Not experimentally determined | N/A |

| Density | Not experimentally determined | N/A |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, hexanes) (Predicted) | N/A |

| XLogP3-AA (LogP) | 3.6 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient synthetic route involves the bromination of the corresponding primary alcohol, 2-ethyl-1-butanol (B44090). This transformation is a standard method for the preparation of primary alkyl bromides.

Proposed Synthetic Pathway: Bromination of 2-ethyl-1-butanol

The most direct approach to synthesize this compound is via the nucleophilic substitution of the hydroxyl group in 2-ethyl-1-butanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with PBr₃ is often preferred for its mild conditions and high yields with primary alcohols.

References

An In-depth Technical Guide to 3-(Bromomethyl)hexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 3-(bromomethyl)hexane (B6232677), a halogenated hydrocarbon of interest in organic synthesis. Due to a scarcity of direct experimental data for this specific compound, this document leverages data from isomeric and analogous compounds, established chemical principles, and predictive models to offer a thorough overview. This guide covers the physicochemical properties, potential synthetic routes, expected reactivity, and predicted spectroscopic signatures of this compound, serving as a valuable resource for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While experimental data for this compound is limited, values for its isomer, 1-bromoheptane, and the related compound, 1-bromo-2-ethylhexane, are provided for comparative purposes.

| Property | This compound (Predicted/Calculated) | 1-Bromoheptane (Isomer) | 1-Bromo-2-ethylhexane (Related Compound) |

| Molecular Formula | C₇H₁₅Br[1] | C₇H₁₅Br[2][3] | C₈H₁₇Br[4] |

| Molecular Weight | 179.10 g/mol [1] | 179.10 g/mol [5] | 193.12 g/mol [4] |

| IUPAC Name | This compound[1] | 1-Bromoheptane | 1-Bromo-2-ethylhexane |

| CAS Number | 98429-67-5[1] | 629-04-9[2] | 18908-66-2[6] |

| Boiling Point | Not available | 178-180 °C | 75-77 °C at 16 mmHg[4] |

| Melting Point | Not available | -58 °C | -55 °C (estimate)[4] |

| Density | Not available | 1.136 g/cm³ | 1.086 g/mL at 25 °C[4] |

| Solubility | Insoluble in water (predicted) | Insoluble in water[7] | Insoluble in water[4] |

| Appearance | Colorless liquid (predicted) | Colorless liquid[2] | Liquid[6] |

Synthesis and Experimental Protocols

Proposed Synthesis: Free-Radical Bromination of 3-Methylhexane (B165618)

The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of bromine, typically using UV light or a radical initiator.[8][10][11]

Reaction:

CH₃CH₂CH(CH₃)CH₂CH₂CH₃ + Br₂ --(UV light)--> CH₃CH₂CH(CH₂Br)CH₂CH₂CH₃ + HBr

Experimental Protocol:

-

Materials: 3-methylhexane, Bromine (Br₂), Anhydrous sodium carbonate (Na₂CO₃), Dichloromethane (CH₂Cl₂).

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a UV lamp.

-

Procedure:

-

In a well-ventilated fume hood, charge the round-bottom flask with 3-methylhexane and a small amount of a radical initiator such as AIBN (azobisisobutyronitrile), or prepare for photochemical initiation with a UV lamp.

-

Heat the solution to reflux.

-

Slowly add a stoichiometric amount of bromine, dissolved in a suitable solvent like carbon tetrachloride or the alkane itself, from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

-

Irradiate the reaction mixture with a UV lamp to initiate and sustain the reaction. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete and the bromine color has faded, continue to reflux for a short period to ensure complete reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize the HBr byproduct, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to isolate this compound from other brominated isomers that may have formed.

-

Logical Workflow for Synthesis and Purification:

Reactivity and Chemical Behavior

This compound is a primary alkyl bromide. The carbon-bromine bond is polarized, with the carbon atom being electrophilic, making it susceptible to nucleophilic attack. The reactivity is primarily governed by Sₙ2 reactions, and to a lesser extent, E2 elimination reactions.

Nucleophilic Substitution (Sₙ2)

As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions, where a nucleophile attacks the electrophilic carbon, displacing the bromide ion in a single concerted step.

General Reaction Pathway:

References

- 1. This compound | C7H15Br | CID 13443221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromoheptane | C7H15Br | CID 12369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromoheptane-D15 | C7H15Br | CID 11030673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Heptane, 2-bromo- [webbook.nist.gov]

- 6. 1-bromo-2-ethylhexane | 18908-66-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. Page loading... [wap.guidechem.com]

- 8. byjus.com [byjus.com]

- 9. quora.com [quora.com]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to 3-(Bromomethyl)hexane

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Bromomethyl)hexane, tailored for researchers, scientists, and professionals in drug development and organic synthesis. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported data with computed predictions to offer a thorough profile of the compound.

Chemical Identity and Physical Properties

This compound is a halogenated alkane that serves as a potential building block in organic synthesis. Its chemical structure consists of a hexane (B92381) backbone with a bromomethyl substituent at the 3-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 98429-67-5 | [1][2] |

| Molecular Formula | C7H15Br | [1][2] |

| InChI | InChI=1S/C7H15Br/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3 | [1] |

| InChIKey | ARFFUTYHKZEVGA-UHFFFAOYSA-N | [1] |

| SMILES | CCCC(CC)CBr | [1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 179.10 g/mol | [1] |

| Appearance | Light yellow liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| XLogP3 | 3.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 178.03571 Da | [1] |

| Monoisotopic Mass | 178.03571 Da | [1] |

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | d | 2H | -CH2Br |

| ~1.7 | m | 1H | -CH(CH2Br)- |

| ~1.2-1.4 | m | 6H | -CH2- (hexane chain) |

| ~0.9 | t | 6H | -CH3 (hexane chain) |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~35 | -CH2Br |

| ~45 | -CH(CH2Br)- |

| ~10-30 | -CH2- and -CH3 (hexane chain) |

Table 5: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-2960 | Strong | C-H stretch (alkane) |

| 1450-1470 | Medium | C-H bend (alkane) |

| 1250-1280 | Medium | CH2 wag (-CH2Br) |

| 640-660 | Strong | C-Br stretch |

Synthesis and Reactivity

Proposed Synthetic Route

A specific experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a plausible synthetic route involves the free-radical bromination of 3-ethylhexane. This method, while potentially leading to a mixture of isomers, would likely yield the desired product. An alternative approach would be the conversion of the corresponding alcohol, 3-(hydroxymethyl)hexane, to the bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Reactivity

As a primary alkyl bromide, this compound is expected to undergo nucleophilic substitution reactions (SN2). The bromine atom serves as a good leaving group, allowing for the introduction of various nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds. This reactivity makes it a potentially useful intermediate for the synthesis of more complex molecules. For instance, it can be used to introduce the 2-ethylpentyl moiety into a target structure.

Applications in Research and Drug Development

While there is no specific information on the direct biological activity of this compound, its structural relative, 3-(bromomethyl)heptane, is utilized as a pharmaceutical intermediate.[3] This suggests that this compound could similarly serve as a building block in the synthesis of active pharmaceutical ingredients (APIs). The branched alkyl chain it provides can influence the lipophilicity and steric properties of a final drug molecule, potentially affecting its pharmacokinetic profile.[3]

Safety and Handling

A comprehensive safety data sheet (SDS) for this compound is not publicly available. However, based on the known hazards of similar alkyl bromides, it should be handled with care in a well-ventilated fume hood. It is predicted to be a combustible liquid and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a chemical compound with potential applications as a synthetic intermediate in organic chemistry and pharmaceutical development. While experimental data on its physical and spectroscopic properties are scarce, this guide provides a summary of its known identifiers and computed properties, along with predicted spectroscopic features and a plausible synthetic route. Further research is needed to fully characterize this compound and explore its utility in various synthetic applications.

References

An In-depth Technical Guide to the Reactivity of 3-(Bromomethyl)hexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 3-(bromomethyl)hexane (B6232677), a primary alkyl halide. Due to the substitution at the β-carbon, its reactivity is significantly influenced by steric factors. This document details the predominant reaction mechanisms, namely the bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways. Key kinetic and thermodynamic data are presented, alongside detailed experimental protocols for characteristic reactions. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the principles governing the reactivity of this compound.

Introduction

This compound is a primary alkyl bromide with the chemical structure C7H15Br. As a primary alkyl halide, its reactivity is primarily dictated by SN2 and E2 mechanisms. However, the presence of an ethyl and a propyl group on the β-carbon introduces significant steric hindrance, which modulates its reactivity compared to simpler primary alkyl halides like 1-bromopropane. Understanding the interplay of electronic effects and steric hindrance is crucial for predicting reaction outcomes and designing synthetic routes involving this substrate. This guide will explore these factors in detail, providing both theoretical background and practical experimental guidance.

General Reactivity Profile

The primary C-Br bond in this compound is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The two main competing reaction pathways are:

-

SN2 (Bimolecular Nucleophilic Substitution): This mechanism involves a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step. The rate of this reaction is sensitive to steric hindrance at both the α- and β-carbons.

-

E2 (Bimolecular Elimination): This mechanism involves the abstraction of a proton from the β-carbon by a strong, sterically hindered base, leading to the formation of an alkene in a single, concerted step.

The choice between these two pathways is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

Quantitative Reactivity Data

While specific experimental kinetic data for this compound is not extensively published, its reactivity can be estimated by comparing it to other primary alkyl bromides with varying degrees of steric hindrance.

| Substrate | Relative SN2 Rate (with a given nucleophile) | Predominant Reaction with Strong, Non-bulky Base (e.g., NaOEt) | Predominant Reaction with Strong, Bulky Base (e.g., K-OtBu) |

| 1-Bromopropane | 1 | SN2 | E2 |

| 1-Bromo-2-methylpropane | 0.1 | SN2/E2 | E2 |

| This compound | ~0.05 (Estimated) | SN2/E2 | E2 |

| 1-Bromo-2,2-dimethylpropane (Neopentyl bromide) | ~0.00001 | Very Slow SN2/E2 | E2 (slow) |

Note: The relative rates are estimations based on the general trend that β-substitution significantly decreases the rate of SN2 reactions due to steric hindrance.[1][2]

SN2 Reactions of this compound

The SN2 reaction is a key pathway for the functionalization of this compound. Due to the steric hindrance from the β-substituents, the reaction rate is slower than that of less hindered primary alkyl halides.[3]

General Mechanism

The SN2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the bromine. This leads to an inversion of stereochemistry if the carbon were chiral (which is not the case for this compound).

Caption: General SN2 mechanism for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 3-(ethoxymethyl)hexane via an SN2 reaction between this compound and sodium ethoxide.

Materials:

-

This compound

-

Sodium metal

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in anhydrous ethanol under a nitrogen atmosphere.

-

Reaction: To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Work-up: Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extraction: Extract the product with diethyl ether. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by distillation.

Caption: Experimental workflow for Williamson Ether Synthesis.

Experimental Protocol: Nitrile Synthesis

This protocol details the synthesis of 4-ethylheptanenitrile from this compound and sodium cyanide.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in DMSO. Add sodium cyanide portion-wise with stirring.

-

Heating: Heat the mixture to 90°C for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to yield the crude nitrile.

-

Purification: Purify the product by vacuum distillation.

Caption: Experimental workflow for Nitrile Synthesis.

E2 Reactions of this compound

With strong, sterically hindered bases, this compound undergoes an E2 elimination to form 3-methylenehexane. The bulky base preferentially abstracts a proton from the less hindered methyl group.

General Mechanism

The E2 reaction is a concerted process where the base abstracts a proton, the C-H bond breaks, a π bond forms, and the leaving group departs simultaneously.

Caption: General E2 mechanism for this compound.

Experimental Protocol: Elimination with Potassium tert-Butoxide

This protocol describes the synthesis of 3-methylenehexane from this compound using potassium tert-butoxide.

Materials:

-

This compound

-

Potassium tert-butoxide

-

tert-Butanol

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in tert-butanol.

-

Addition of Substrate: Add this compound to the solution at room temperature.

-

Reaction: Heat the mixture to reflux for 2 hours.

-

Work-up: Cool the reaction to room temperature and add pentane. Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Carefully remove the pentane by distillation to obtain 3-methylenehexane.

Caption: Experimental workflow for E2 Elimination.

Conclusion

The reactivity of this compound is a clear illustration of the principles of SN2 and E2 reactions in primary alkyl halides. The significant steric hindrance at the β-position slows the rate of nucleophilic substitution, making elimination a more competitive pathway, especially with bulky bases. For synthetic applications, the choice of nucleophile/base and reaction conditions is paramount in directing the reaction towards the desired substitution or elimination product. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 3-(Bromomethyl)hexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 3-(Bromomethyl)hexane. Due to the limited availability of specific experimental data for this compound, this document combines known information with best practices for handling structurally related and hazardous alkylating agents. All procedures should be conducted with a thorough understanding of the potential risks and in compliance with all institutional and regulatory guidelines.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 98429-67-5 | [PubChem][1] |

| Molecular Formula | C₇H₁₅Br | [PubChem][1] |

| Molecular Weight | 179.10 g/mol | [PubChem][1] |

| Boiling Point | Data not available (Estimated based on related compounds: ~142-146°C for 3-bromohexane) | [Stenutz][2], [PubChem][3] |

| Density | Data not available | |

| Flash Point | Data not available (Considered a combustible liquid) | |

| Solubility | Insoluble in water | |

| Appearance | Liquid (Color may vary) |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. As an alkylating agent, it is presumed to be cytotoxic and may have mutagenic and carcinogenic properties. The toxicological properties have not been thoroughly investigated, and no specific LD50 or LC50 data is available.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Flammability | Combustible Liquid (Classification may vary by source) | H227: Combustible liquid |

Reactivity and Toxicology Mechanisms

As an alkylating agent, the primary mechanism of toxicity for this compound is the covalent modification of biological macromolecules, most significantly DNA. This can lead to disruption of cellular processes, mutagenesis, and cell death.

References

An In-depth Technical Guide to 3-(Bromomethyl)hexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Bromomethyl)hexane, a halogenated alkane. The document consolidates available data on its chemical identity, physicochemical properties, and predicted spectroscopic characteristics. While specific experimental protocols and biological activity data for this compound are not extensively documented in publicly accessible literature, this guide furnishes a foundational understanding based on established chemical principles and data from analogous structures.

Chemical Identification and Properties

This compound is a structural isomer of bromoheptane. Its core identification and physicochemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 98429-67-5 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₅Br | [1] |

| Molecular Weight | 179.10 g/mol | [1] |

| Canonical SMILES | CCCC(CC)CBr | [1] |

| InChI Key | ARFFUTYHKZEVGA-UHFFFAOYSA-N | [1] |

Table 1: Chemical Identifiers for this compound

Quantitative physical and chemical properties for this compound are primarily based on computational models.

| Property | Predicted Value | Source |

| XLogP3 | 3.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 178.03571 Da | [1] |

| Monoisotopic Mass | 178.03571 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

Table 2: Computed Physicochemical Properties of this compound

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, similar alkyl environments. Signals for protons on carbons adjacent to the bromine atom (the -CH₂Br group) would appear further downfield compared to other methylene (B1212753) and methyl protons. The various CH₂, CH₃, and the single CH proton would likely result in overlapping multiplets in the upfield region (approximately 0.8-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum is predicted to show seven distinct signals, as all seven carbon atoms are in chemically non-equivalent environments. The carbon atom bonded to bromine (-C H₂Br) would have a chemical shift in the range of 30-40 ppm, which is downfield from the other aliphatic carbons due to the electronegativity of the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a saturated alkyl halide.

-

C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

-

C-H bending: Absorptions for methylene (-CH₂-) and methyl (-CH₃) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

-

C-Br stretching: A moderate to strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, would be indicative of the carbon-bromine bond.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound would likely exhibit a molecular ion peak (M⁺). A characteristic feature would be the presence of an M+2 peak of nearly equal intensity, which is due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and cleavage of the alkyl chain.

Caption: Proposed workflow for the synthesis and identification of this compound.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible method for the synthesis of this compound is the bromination of the corresponding alcohol, 2-ethyl-1-pentanol, using a standard brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Reaction:

CH₃CH₂CH₂CH(CH₂CH₃)CH₂OH + PBr₃ → CH₃CH₂CH₂CH(CH₂CH₃)CH₂Br

Experimental Protocol (General Procedure):

-

Reaction Setup: The precursor alcohol, 2-ethyl-1-pentanol, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Addition of Brominating Agent: Phosphorus tribromide is added dropwise to the cooled solution with stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Chemical Reactivity

As a primary alkyl bromide, this compound is expected to undergo nucleophilic substitution reactions, likely via an Sₙ2 mechanism. The steric hindrance around the α-carbon is relatively low, favoring backside attack by nucleophiles. It can also undergo elimination reactions (E2) in the presence of a strong, sterically hindered base.

Caption: Generalized Sₙ2 reaction pathway for this compound.

Biological Activity and Drug Development Potential

There is currently no significant information in the public domain regarding the biological activity of this compound or its application in drug development. Its structure does not immediately suggest a pharmacophore associated with known drug classes. However, as an alkylating agent, it could potentially be used as a synthetic building block to introduce a 2-ethylpentyl moiety into a larger, more complex molecule with biological activity. Further research would be required to explore any potential therapeutic applications.

Safety and Handling

Based on safety data for similar alkyl halides, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. Alkylating agents can be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 3-(Bromomethyl)hexane: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)hexane is a halogenated aliphatic hydrocarbon. As a primary alkyl bromide, its chemical reactivity is primarily defined by the presence of the carbon-bromine bond, which makes it a useful intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties, a representative synthetic and purification protocol, and essential safety and handling information for this compound. Due to the limited availability of experimental data for this specific compound, some properties are based on high-quality computational predictions and data from structurally similar molecules.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its application in experimental settings. The following tables summarize the available data.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | PubChem[1] |

| Molecular Weight | 179.10 g/mol | PubChem[1] |

| Appearance | Light yellow liquid (predicted) | Thermo Fisher Scientific (for a similar compound)[2] |

| Boiling Point | No experimental data available. Estimated to be similar to other bromoheptane isomers. | |

| Density | No experimental data available. | |

| Solubility | Expected to be insoluble in water and soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. | Guidechem (for 3-bromohexane)[3], Solubility of Things (general for brominated compounds)[4] |

| XLogP3-AA | 3.6 | PubChem (Computed)[1] |

Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 98429-67-5 | PubChem[1] |

| Canonical SMILES | CCCC(CC)CBr | PubChem[1] |

| InChI Key | ARFFUTYHKZEVGA-UHFFFAOYSA-N | PubChem[1] |

| Reactivity | Reacts as a primary alkyl halide, susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. | MSU chemistry[5] |

| Stability | Stable under normal storage conditions. Avoid heat, sparks, open flames, and strong oxidizing agents. | Sigma-Aldrich (for 1-bromohexane)[6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of primary alkyl bromides from the corresponding alcohol is through reaction with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Below is a representative protocol for the synthesis of this compound from 3-(Hydroxymethyl)hexane.

Reaction: (C₂H₅)CH(C₃H₇)CH₂OH + PBr₃ → (C₂H₅)CH(C₃H₇)CH₂Br

Materials:

-

3-(Hydroxymethyl)hexane

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Hydroxymethyl)hexane in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and then pour it over crushed ice.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification Protocol: Flash Column Chromatography

The crude product can be purified by flash column chromatography.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

-

Glass column, flasks, air or nitrogen pressure source.

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis and purification of this compound.

Reactivity in Nucleophilic Substitution

As a primary alkyl bromide, this compound is a good substrate for SN2 reactions, which are crucial in drug development for linking different molecular fragments.

Caption: General mechanism of an SN2 reaction with this compound.

Safety and Handling

Hazard Identification: [7]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures: [2][7]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

While specific biological activities of this compound are not well-documented, its structural motif as a primary alkyl bromide makes it a versatile building block in medicinal chemistry. Alkyl halides are frequently used to introduce alkyl chains to a core molecule, which can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The reactivity of the C-Br bond allows for its use in a variety of coupling reactions to form C-C, C-N, C-O, and C-S bonds, enabling the synthesis of diverse compound libraries for drug screening. The use of chiral alkyl halides, in particular, can be crucial for enhancing the biological activity and specificity of drug candidates[8].

Conclusion

This compound is a valuable chemical intermediate with predictable reactivity based on its primary alkyl bromide structure. While experimental data on its physical properties and biological applications are scarce, this guide provides a solid foundation for its safe handling, synthesis, and potential applications in a research and development setting. Researchers should exercise caution and adhere to standard laboratory safety protocols when working with this compound. Further studies are warranted to fully characterize its physicochemical properties and explore its potential in medicinal chemistry and other fields.

References

- 1. This compound | C7H15Br | CID 13443221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Page loading... [wap.guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. aaronchem.com [aaronchem.com]

- 8. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-(Bromomethyl)hexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the halogenated hydrocarbon 3-(Bromomethyl)hexane. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided. This guide is intended to serve as a foundational resource for the use of this compound in organic synthesis and drug discovery.

Physicochemical Properties

Basic physicochemical data for this compound (C7H15Br) is summarized below.[1]

| Property | Value |

| Molecular Weight | 179.10 g/mol |

| Molecular Formula | C7H15Br |

| IUPAC Name | This compound |

| CAS Number | 98429-67-5 |

| SMILES | CCCC(CC)CBr |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is characterized by signals in the aliphatic region, with the methylene (B1212753) protons adjacent to the bromine atom expected to be the most deshielded.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Doublet | 2H | -CH₂Br |

| ~1.70 | Multiplet | 1H | -CH- |

| ~1.25-1.40 | Multiplet | 6H | -CH₂- (hexane chain) |

| ~0.90 | Triplet | 6H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment, with the carbon attached to the bromine atom appearing significantly downfield compared to the other aliphatic carbons.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~40-45 | -CH₂Br |

| ~35-40 | -CH- |

| ~20-30 | -CH₂- (hexane chain) |

| ~10-15 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850-2960 | C-H stretch (alkane) |

| 1450-1470 | C-H bend (alkane) |

| 1375-1385 | C-H bend (alkane) |

| 600-700 | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

In electron ionization mass spectrometry, this compound is expected to fragment through characteristic pathways for alkyl bromides. The molecular ion peak may be observed, and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in M+2 peaks for bromine-containing fragments.

| m/z | Assignment |

| 178/180 | [M]⁺ (Molecular ion) |

| 99 | [M-Br]⁺ |

| 57 | [C₄H₉]⁺ (loss of propyl and bromomethyl radicals) |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of this compound is via the bromination of the corresponding alcohol, 3-(hydroxymethyl)hexane (also known as 2-ethyl-1-pentanol), using a reagent like phosphorus tribromide (PBr₃).[2]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

General Experimental Protocols

Synthesis of this compound from 3-(Hydroxymethyl)hexane

This protocol is a generalized procedure for the bromination of a primary alcohol.

-

Reaction Setup: A solution of 3-(hydroxymethyl)hexane in a dry, inert solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.

-

Addition of Reagent: Phosphorus tribromide (PBr₃), typically one-third of a molar equivalent, is added dropwise to the stirred solution via the addition funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of ice-water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield pure this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A small amount of the purified liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[3]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a quick scan is often sufficient.[4] For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[4]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.[7]

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument software automatically subtracts the background spectrum.[7]

-

Cleaning: After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol (B145695) followed by a non-polar solvent) and returned to a desiccator.[5][7]

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[8]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺).[9][10][11]

-

Fragmentation: The high energy of the molecular ions causes them to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

References

- 1. This compound | C7H15Br | CID 13443221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

IUPAC name for 3-(Bromomethyl)hexane

An In-depth Technical Guide to 3-(Bromomethyl)hexane (B6232677)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated alkane of interest as a synthetic intermediate in organic chemistry and medicinal chemistry. The document elucidates the correct IUPAC nomenclature, physicochemical properties, synthetic routes, and key chemical reactions. Emphasis is placed on its application as a building block for introducing a branched heptyl moiety in the development of new chemical entities. Detailed experimental protocols for its synthesis and subsequent use in carbon-carbon bond-forming reactions are presented, alongside workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Nomenclature and Structure

The chemical name this compound is the correct IUPAC name for the compound with the chemical formula C₇H₁₅Br.[1] According to IUPAC nomenclature rules, the principal chain is the longest continuous carbon chain, which in this case is a six-carbon chain (hexane). A bromomethyl (-CH₂Br) group is present as a substituent at position 3 of this chain.[2]

-

IUPAC Name : this compound[1]

-

CAS Number : 98429-67-5[3]

-

Molecular Formula : C₇H₁₅Br[3]

-

Molecular Weight : 179.10 g/mol [1]

-

InChI Key : ARFFUTYHKZEVGA-UHFFFAOYSA-N

The structure contains a chiral center at the third carbon atom, and therefore, can exist as two enantiomers: (R)-3-(Bromomethyl)hexane and (S)-3-(Bromomethyl)hexane.

Physicochemical Properties

Quantitative data for this compound is summarized below. This data is essential for planning reactions, purification procedures, and for computational modeling studies in drug design.

| Property | Value | Reference |

| Molecular Weight | 179.10 g/mol | [1] |

| Molecular Formula | C₇H₁₅Br | [3] |

| CAS Number | 98429-67-5 | |

| XLogP3 (Computed) | 3.6 | [1] |

| Topological Polar Surface Area (Computed) | 0 Ų | [1] |

| Heavy Atom Count (Computed) | 8 | [1] |

| Rotatable Bond Count (Computed) | 4 | [1] |

Synthesis and Experimental Protocols

As a synthetic intermediate, this compound is typically prepared from its corresponding alcohol, 2-ethyl-1-pentanol (B1595484). The conversion of a primary alcohol to a primary alkyl bromide is a standard transformation in organic synthesis, commonly achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Synthetic Workflow

The synthesis proceeds via the conversion of a primary alcohol to the target alkyl bromide. This workflow is a cornerstone of synthetic organic chemistry.

Caption: Synthetic workflow for this compound from 2-ethyl-1-pentanol.

Experimental Protocol: Synthesis from 2-Ethyl-1-pentanol

This protocol is adapted from standard procedures for converting primary alcohols to alkyl bromides using PBr₃.

Materials:

-

2-Ethyl-1-pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, heating mantle, and distillation apparatus

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Place 2-ethyl-1-pentanol (1 equivalent) in the flask, dissolved in anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.

-

Addition of Reagent: Add phosphorus tribromide (0.33-0.4 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Chemical Reactivity and Applications in Drug Development

This compound serves as a versatile building block for introducing the 2-ethylpentyl moiety into target molecules. Its utility stems from the reactivity of the carbon-bromine bond in two primary types of reactions: nucleophilic substitution and Grignard reagent formation.

Reaction Pathways

The dual reactivity of this compound allows for its use as either an electrophile in substitution reactions or, after conversion to a Grignard reagent, as a potent carbon nucleophile.

Caption: Key reaction pathways for this compound in synthetic chemistry.

Application in Drug Discovery

The introduction of alkyl groups is a fundamental strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The 2-ethylpentyl group, introduced via this compound, can:

-

Increase Lipophilicity: Enhancing the hydrophobicity of a molecule can improve its ability to cross cell membranes and the blood-brain barrier.

-

Optimize Binding: The branched, flexible alkyl chain can establish favorable van der Waals interactions within a target protein's binding pocket, potentially increasing potency and selectivity.

-

Block Metabolism: The alkyl group can shield metabolically labile sites on a molecule, thereby increasing its metabolic stability and prolonging its half-life.

Experimental Protocol: Grignard Reagent Formation and Reaction

This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with an aldehyde (e.g., benzaldehyde) to form a secondary alcohol.[4][5][6]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

All glassware must be rigorously flame-dried or oven-dried.

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Add a small amount of anhydrous ether to cover the magnesium.

-

Dissolve this compound (1 equivalent) in anhydrous ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

-

-

Reaction with Electrophile:

-

Dissolve benzaldehyde (1 equivalent) in anhydrous ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the benzaldehyde solution dropwise with vigorous stirring.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting secondary alcohol can be purified by column chromatography on silica (B1680970) gel.

Safety and Handling

Alkyl bromides are generally considered hazardous. Users should consult the Safety Data Sheet (SDS) before handling.

-

Hazards: Likely to be a skin and eye irritant. May be harmful if inhaled or swallowed.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable synthetic intermediate for research chemists and drug development professionals. Its well-defined reactivity allows for the strategic incorporation of a branched alkyl chain into complex molecules. The protocols and data presented in this guide are intended to provide the necessary technical information to effectively and safely utilize this compound as a building block in the synthesis of novel chemical entities with potentially improved pharmacological profiles.

References

- 1. This compound | C7H15Br | CID 13443221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic chemistry - How do I name this alkane with a branch that has bromine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. This compound | 98429-67-5 | Buy Now [molport.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. leah4sci.com [leah4sci.com]

Methodological & Application

Application Notes and Protocols for 3-(Bromomethyl)hexane and Related Alkyl Bromides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)hexane (B6232677) is a primary alkyl bromide with the chemical formula C₇H₁₅Br. While specific, detailed applications and protocols for this compound are not extensively documented in publicly available literature, its structure suggests utility as an alkylating agent in various organic transformations. This document provides an overview of the expected reactivity of this compound based on the well-established chemistry of primary alkyl bromides. Furthermore, it details the applications and protocols of structurally related and more commonly utilized bromoalkanes in organic synthesis, particularly in the pharmaceutical industry.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | [1] |

| Molecular Weight | 179.10 g/mol | [1] |

| CAS Number | 98429-67-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCC(CC)CBr | [1] |

| InChI | InChI=1S/C7H15Br/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3 | [1] |

| InChIKey | ARFFUTYHKZEVGA-UHFFFAOYSA-N | [1] |

Core Applications in Organic Synthesis

The reactivity of this compound is primarily dictated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions and can also be used to form organometallic reagents.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl bromide, this compound is an excellent substrate for Sₙ2 reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. This type of reaction proceeds with an inversion of stereochemistry if the carbon were chiral.

Common nucleophiles for Sₙ2 reactions with primary alkyl bromides include:

-

Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.

-

Nitrogen nucleophiles: Ammonia, amines, and azides to form amines and alkyl azides.

-

Sulfur nucleophiles: Thiols and thiolates to form thioethers.

-

Carbon nucleophiles: Cyanide and enolates to form nitriles and to achieve C-C bond formation.

Formation of Grignard Reagents

Alkyl halides react with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form alkylmagnesium halides, commonly known as Grignard reagents.[3] this compound can be converted into (3-methylhexyl)magnesium bromide. This Grignard reagent is a potent nucleophile and a strong base, making it highly valuable for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[3]

Detailed Application Notes and Protocols for Related Compounds

Due to the limited specific literature on this compound, the following sections detail the uses and experimental protocols for structurally similar and more commonly employed alkyl bromides in pharmaceutical synthesis.

Application Note 1: 3-(Bromomethyl)heptane as a Pharmaceutical Intermediate

3-(Bromomethyl)heptane (also known as 1-bromo-2-ethylhexane) is a versatile intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[4] Its branched alkyl chain can impart specific lipophilicity or steric properties to the final drug molecule, influencing its pharmacokinetic profile.[4] It is instrumental in processes where nucleophilic substitution reactions are employed to create carbon-carbon bonds or introduce ether linkages.[4]

Application Note 2: 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane in the Synthesis of Brivaracetam

3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane is a crucial chiral building block in the stereoselective synthesis of the antiepileptic drug Brivaracetam.[5] The strained bicyclic system, containing an epoxide, is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce diverse functionalities with a high degree of stereocontrol.[6] The bromomethyl group serves as a reactive handle for forming carbon-carbon bonds, a key step in constructing the core structure of Brivaracetam.[5]

Experimental Protocols

The following are representative protocols for reactions that this compound would be expected to undergo, based on procedures for analogous alkyl bromides.

Protocol 1: General Procedure for Nucleophilic Substitution - Ether Synthesis

This protocol is adapted from the synthesis of 1-(hex-3-enyloxy)-4-nitrobenzene from 1-bromo-3-hexene (B2517785) and can be applied to the reaction of this compound with a phenol (B47542).[7]

Reaction: R-OH + this compound + K₂CO₃ → R-O-CH₂(CH(CH₂CH₃)(CH₂CH₂CH₃)) + KHCO₃ + KBr (where R is an aromatic or alkyl group)

Materials:

-

Phenol (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous acetone

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

| Parameter | Value |

| Reactant 1 | Phenol |

| Reactant 2 | This compound |

| Base | Potassium Carbonate |

| Solvent | Acetone |

| Reaction Time | 6-8 hours |

| Temperature | Reflux |

Protocol 2: General Procedure for Grignard Reagent Formation and Reaction with an Aldehyde

This protocol is a general procedure for the formation of a Grignard reagent from an alkyl bromide and its subsequent reaction with an aldehyde.[8]

Reaction:

-

This compound + Mg → (3-methylhexyl)magnesium bromide

-

(3-methylhexyl)magnesium bromide + R'-CHO → R'-CH(OH)CH₂(CH(CH₂CH₃)(CH₂CH₂CH₃))

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

This compound (1.0 eq)

-

Anhydrous diethyl ether or THF

-

Aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

Part A: Grignard Reagent Formation

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of this compound in anhydrous ether to the flask.

-

If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

Part B: Reaction with Aldehyde

-

Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of the aldehyde (1.0 eq) in anhydrous ether.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography or distillation.

| Parameter | Value |

| Reactant | This compound |

| Reagent | Magnesium Turnings |

| Solvent | Anhydrous Diethyl Ether or THF |

| Electrophile | Aldehyde |

| Work-up | Saturated aq. NH₄Cl |

Conclusion

While this compound itself is not a widely cited reagent, its chemical properties as a primary alkyl bromide make it a potentially useful building block in organic synthesis for introducing a 3-methylhexyl group. The primary modes of reactivity are expected to be Sₙ2 reactions and the formation of a Grignard reagent. The protocols and applications of structurally similar compounds, such as 3-(bromomethyl)heptane and 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane, provide a strong framework for the potential uses of this compound in the synthesis of complex organic molecules and pharmaceutical intermediates. Researchers and drug development professionals can utilize the general protocols provided as a starting point for developing specific synthetic routes involving this reagent.

References

- 1. This compound | C7H15Br | CID 13443221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 98429-67-5 [sigmaaldrich.com]

- 3. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Reaction Mechanisms Involving 3-(Bromomethyl)hexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms involving 3-(bromomethyl)hexane (B6232677), a versatile primary alkyl halide intermediate relevant to pharmaceutical synthesis. The notes include theoretical discussions, illustrative quantitative data, detailed experimental protocols, and visualizations to guide researchers in designing and executing synthetic strategies involving this reagent.

Introduction to the Reactivity of this compound

This compound is a primary alkyl halide. Its reactivity is dominated by nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The choice between these two pathways is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature. Due to the high energy and instability of a primary carbocation, SN1 and E1 mechanisms are generally not favored for this compound.

The reactive center is the carbon atom bonded to the bromine. This carbon is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. The adjacent hydrogen atoms on the neighboring carbon are susceptible to abstraction by a strong base, leading to elimination.

Nucleophilic Substitution (SN2) Reactions

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step mechanism. A nucleophile attacks the electrophilic carbon at 180° to the leaving group (bromide), causing an inversion of stereochemistry at the chiral center, if one were present. For this compound, which is chiral at the 3-position, this inversion is a key stereochemical outcome.

Factors Favoring SN2 Reactions:

-

Nucleophile: Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, N₃⁻, RS⁻).

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the nucleophile, thus enhancing its reactivity.

-

Temperature: Lower temperatures generally favor substitution over elimination.

Illustrative Quantitative Data for SN2 Reactions

Disclaimer: The following data are illustrative examples based on the expected reactivity of primary alkyl halides and are not derived from specific literature reports on this compound.

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Rate Constant (10⁻⁴ M⁻¹s⁻¹) |

| NaN₃ | DMSO | 25 | 3-(Azidomethyl)hexane | 92 | 15.2 |

| NaCN | DMF | 30 | 4-Ethylheptanenitrile | 88 | 12.5 |

| CH₃CO₂Na | Acetone | 50 | 3-(Acetoxymethyl)hexane | 75 | 5.8 |

| NaI | Acetone | 25 | 3-(Iodomethyl)hexane | 95 | 20.1 |

Experimental Protocol: Synthesis of 3-(Azidomethyl)hexane via SN2 Reaction

Objective: To synthesize 3-(azidomethyl)hexane from this compound and sodium azide (B81097) via an SN2 reaction.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 eq) and anhydrous DMSO.

-

Stir the suspension at room temperature for 10 minutes.

-

Add this compound (1.0 eq) to the flask.

-

Heat the reaction mixture to 25°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-(azidomethyl)hexane.

Elimination (E2) Reactions

The E2 (Elimination Bimolecular) reaction is also a concerted, one-step mechanism. A strong, sterically hindered base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group, while simultaneously the C-Br bond breaks and a double bond is formed.

Factors Favoring E2 Reactions:

-

Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA)).

-

Solvent: Aprotic solvents are common, though the conjugate acid of the base (e.g., tert-butanol (B103910) for t-BuOK) can also be used.

-

Temperature: Higher temperatures generally favor elimination over substitution.

Illustrative Quantitative Data for E2 Reactions

Disclaimer: The following data are illustrative examples based on the expected reactivity of primary alkyl halides and are not derived from specific literature reports on this compound.

| Base | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Ratio (Zaitsev:Hofmann) |

| t-BuOK | THF | 60 | 3-Ethyl-1-hexene | 85 | 10:90 (Hofmann major) |

| NaOEt | Ethanol | 70 | 3-Ethyl-1-hexene, 3-Methyl-2-heptene | 70 | 70:30 (Zaitsev major) |

| DBU | Acetonitrile | 80 | 3-Ethyl-1-hexene | 78 | 20:80 (Hofmann major) |

Experimental Protocol: Synthesis of 3-Ethyl-1-hexene via E2 Reaction

Objective: To synthesize 3-ethyl-1-hexene from this compound using potassium tert-butoxide via an E2 reaction.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (t-BuOK) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Pentane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.5 eq) and anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the flask.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with pentane.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the product by fractional distillation due to its volatility.

Visualizing Reaction Mechanisms and Workflows

Caption: SN2 reaction mechanism of this compound.

Caption: E2 reaction mechanism of this compound.

Caption: General experimental workflow for reactions.

Application Notes and Protocols: 3-(Bromomethyl)hexane in the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(Bromomethyl)hexane as a versatile alkylating agent in the synthesis of novel chemical entities. Due to its chemical structure, this compound is an effective reagent for introducing a 2-ethylpentyl moiety into a variety of molecules through nucleophilic substitution reactions. This document outlines a representative synthetic protocol and provides a framework for the utilization of this building block in drug discovery and development workflows.

Introduction

This compound is a halogenated organic compound characterized by a reactive primary bromide. This functional group makes it an excellent substrate for S(_N)2 reactions, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The branched 2-ethylpentyl group introduced by this reagent can impart increased lipophilicity and steric bulk to a parent molecule, properties that can be strategically employed to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Synthesis of Novel Compounds using this compound

The primary application of this compound in synthetic chemistry is as an alkylating agent. It readily reacts with a wide range of nucleophiles under basic conditions to yield more complex molecular architectures.

A representative reaction is the Williamson ether synthesis, where an alcohol or a phenol (B47542) is deprotonated to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound, forming a new ether linkage.

General Reaction Scheme: